Cefepime impurity E is a significant byproduct associated with the production of cefepime, a fourth-generation cephalosporin antibiotic. Its chemical structure is represented as (6R,7R)-7-amino-3-[(1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, with a molecular formula of C₁₃H₁₉N₃O₃S and a molecular weight of approximately 297.37 g/mol . This impurity is crucial for quality control in pharmaceutical formulations, as its presence can affect the efficacy and safety of cefepime.
Cefepime impurity E is derived from the synthesis and degradation processes of cefepime. It is typically generated during the manufacturing process of cefepime hydrochloride, where various reagents and solvents are used under controlled conditions . The compound is classified as an impurity, which necessitates rigorous testing and monitoring in pharmaceutical applications to ensure product quality.
Cefepime impurity E falls under the category of pharmaceutical impurities, specifically those related to cephalosporin antibiotics. Its classification is essential for regulatory compliance and quality assurance in drug manufacturing.
The synthesis of cefepime impurity E involves several steps utilizing specific reagents and conditions. A common method includes dissolving 7-methyl-3-(pyridin-1-yl)carboxylic acid (7-MPCA) and cefepime hydrochloride in an organic solvent, followed by the addition of a condensing agent to facilitate the reaction .
Cefepime impurity E has a complex bicyclic structure characterized by multiple functional groups, including an amino group and a thiazole ring. The stereochemistry at positions 6 and 7 contributes to its biological activity.
Cefepime impurity E can participate in various chemical reactions:
The specific reagents used in these reactions include:
Cefepime impurity E exhibits certain physical characteristics:
Key chemical properties include:
Cefepime impurity E serves multiple roles in scientific research:
Impurity profiling is critical for ensuring the safety and efficacy of cephalosporin antibiotics like cefepime. As a fourth-generation cephalosporin, cefepime’s therapeutic utility can be compromised by degradation products formed during synthesis or storage. Impurity profiling involves:
International regulatory frameworks (ICH Q3A/B, USP, EP) mandate strict control of impurities in active pharmaceutical ingredients (APIs). Cefepime Impurity E is pharmacopoeia-listed (EP, USP) as a qualified impurity requiring monitoring due to:
Table 1: Regulatory Status of Cefepime Impurity E
Pharmacopeia | Catalog Number | Storage Conditions | Certification Type |
---|---|---|---|
European (EP) | EPY0001336 | +4°C, protected from light | Neat primary standard |
USP | 1097691 | -20°C, desiccated | Chloride salt form (C₁₃H₂₀ClN₃O₃S) |
Commercial CRM | VL4250002 | 2-8°C | HCl salt (333.83 g/mol) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1